Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a core pentaketide chromone that serves as the universal biosynthetic and synthetic precursor for a vast array of complex furano-, pyrano-, and oxepino-chromones [1]. Featuring a 2-methyl group and two free hydroxyls at the C5 and C7 positions, it is synthesized in nature via the cyclization of five malonyl-CoA molecules by pentaketide chromone synthase [2]. For scientific procurement, sourcing high-purity noreugenin provides an advanced, functionally dense building block that bypasses the low-yielding, multi-step Kostanecki-Robinson cyclization of phloroacetophenone [3]. This makes it an essential starting material for regioselective functionalization in medicinal chemistry and a validated benchmark metabolite in industrial biomanufacturing[2].
Substituting noreugenin with its closely related and more abundant natural analog, eugenin (5-hydroxy-7-methoxy-2-methylchromone), critically undermines downstream synthesis [1]. Eugenin features a methoxy group at the C7 position, completely blocking the primary site required for natural glycosylation and etherification [2]. Attempting to demethylate eugenin to recover the C7-OH requires harsh Lewis acid conditions (e.g., BBr3) that degrade the sensitive chromone core [1]. Furthermore, attempting to build the chromone core from scratch using generic trihydroxyacetophenones results in poor yields and complex mixtures [3]. Procuring exact noreugenin preserves the crucial intramolecular hydrogen bond between the C5-OH and the C4-ketone, which deactivates the C5 position and uniquely enables highly regioselective reactions exclusively at the C7-OH without the need for transient protecting groups [3].
In the synthesis of complex oxepinochromones such as eranthin, noreugenin demonstrates exceptional regioselectivity that streamlines procurement workflows [1]. The strong intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl effectively deactivates the C5-OH. This allows for direct, selective allylation at the C7-OH position using allyl bromide and K2CO3, achieving a 63% yield of the target 7-allyloxychromone [1]. If a buyer were to start from earlier precursors like phloroacetophenone, they would face low Kostanecki-Robinson cyclization yields and require multi-step protection-deprotection sequences to achieve the same regiocontrol [1].
| Evidence Dimension | Regioselective 7-O-allylation yield without protecting groups |
| Target Compound Data | 63% yield of 7-allyloxychromone (Noreugenin) |
| Comparator Or Baseline | Phloroacetophenone (requires multi-step protection/cyclization) |
| Quantified Difference | Single-step 63% yield vs. multi-step synthesis requirement |
| Conditions | Allyl bromide, K2CO3, DMF |
Procuring noreugenin allows synthetic chemists to skip complex protection-deprotection steps and low-yield cyclizations when targeting C7-functionalized chromone derivatives.
Noreugenin is highly valued in industrial biotechnology as a direct, single-enzyme readout for intracellular malonyl-CoA levels [1]. Because its formation is catalyzed solely by Pentaketide Chromone Synthase (PCS) from five malonyl-CoA molecules, it avoids the multi-enzyme bottlenecks seen in flavonoid pathways (e.g., naringenin)[1]. In engineered Corynebacterium glutamicum strains optimized for acetyl-CoA carboxylation, noreugenin production reached 53.32 mg/L (0.278 mM) in supplemented CGXII medium[1]. This establishes noreugenin not only as a highly scalable biomanufactured product, but also as a superior benchmark metabolite for validating malonyl-CoA overproduction compared to complex multi-step reporter pathways[1].
| Evidence Dimension | Biomanufacturing titer in engineered C. glutamicum |
| Target Compound Data | 53.32 mg/L (0.278 mM) |
| Comparator Or Baseline | Unoptimized wild-type strains (negligible baseline) |
| Quantified Difference | 53.32 mg/L accumulation via targeted ACC overexpression |
| Conditions | C. glutamicum Nor2 C5 mufasOBCD1 PO6-iolT1 ∆pyc in CGXII medium with casamino acids (72 h) |
For industrial biotech buyers, noreugenin acts as both a scalable chromone building block and a validated, single-step reporter for optimizing malonyl-CoA flux in microbial hosts.
Noreugenin (5,7-dihydroxy-2-methylchromone) provides two critical free hydroxyls required for synthesizing complex polycyclic derivatives [1]. Its common natural analog, eugenin, features a methoxy group at the C7 position (5-hydroxy-7-methoxy-2-methylchromone) [2]. Because the C7 position is the primary site for natural glycosylation and etherification in oxepinochromone synthesis, substituting noreugenin with eugenin completely blocks this essential reaction vector[1]. Demethylation of eugenin to yield noreugenin requires harsh Lewis acid conditions that can degrade the chromone core, making direct procurement of the unmethylated noreugenin strictly necessary for downstream C7-derivatization [2].
| Evidence Dimension | C7-position availability for glycosylation/alkylation |
| Target Compound Data | 100% available C7-OH (Noreugenin) |
| Comparator Or Baseline | 0% available C7-OH (Eugenin) |
| Quantified Difference | Direct C7 reactivity vs. requirement for harsh demethylation |
| Conditions | Standard etherification or glycosylation conditions |
Buyers synthesizing chromone glycosides or C7-derivatives must procure noreugenin to avoid the yield-destroying demethylation steps required if using eugenin.
Noreugenin is the optimal starting material for the total synthesis of complex oxepinochromones, such as eranthin and ptaeroxylinol [1]. By leveraging the regioselective reactivity of its C7-OH—driven by the C5-OH hydrogen bond—chemists can perform direct O-allylation and subsequent Claisen rearrangements without the need for extensive protecting group strategies[1].
In industrial biomanufacturing, noreugenin serves as a highly reliable, single-enzyme reporter molecule for quantifying intracellular malonyl-CoA pools [2]. Because its synthesis requires only Pentaketide Chromone Synthase (PCS) and five malonyl-CoA molecules, it provides a direct, bottleneck-free readout for validating engineered bacterial strains (e.g., Corynebacterium glutamicum) designed for polyketide production [2].
Noreugenin is the fundamental aglycone for synthesizing a wide range of bioactive chromone glycosides [3]. Its free C7-hydroxyl group allows for direct O-glycosylation, enabling the development of novel anti-inflammatory, antiviral, and antioxidant compounds that would be impossible to synthesize directly from C7-methylated analogs like eugenin[3].